(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3

Lipidomics Quantitative Mass Spectrometry Internal Standard

(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 (molecular formula C₂₁H₃₅D₃O₂, molecular weight 325.54) is a trideuterium-labeled stable isotope analog of (Z,Z)-5,11-eicosadienoic acid methyl ester, a C20:2 ω-6 polyunsaturated fatty acid methyl ester (FAME) with cis double bonds at positions 5 and 11. Also referred to as Keteleeronic Acid Methyl Ester-d3, this compound belongs to the polymethylene-interrupted fatty acid (PMI-FA) class and is synthesized specifically as an isotope-labeled internal standard for mass spectrometry-based quantitative analysis in lipidomics and fatty acid metabolism research.

Molecular Formula C54H124O7S4
Molecular Weight 1013.8 g/mol
Cat. No. B15598051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3
Molecular FormulaC54H124O7S4
Molecular Weight1013.8 g/mol
Structural Identifiers
InChIInChI=1S/C23H48.C13H28O4S4.C11H20O3.7CH4/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2;1-20(14,15)18-12-10-8-6-4-3-5-7-9-11-13-19-21(2,16)17;1-9-10(14-9)7-5-3-2-4-6-8-11(12)13;;;;;;;/h3-23H2,1-2H3;3-13H2,1-2H3;9-10H,2-8H2,1H3,(H,12,13);7*1H4
InChIKeyZRKZVUOYRGCKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3: Analytical Grade Deuterated Fatty Acid Methyl Ester for Quantitative Lipidomics


(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 (molecular formula C₂₁H₃₅D₃O₂, molecular weight 325.54) is a trideuterium-labeled stable isotope analog of (Z,Z)-5,11-eicosadienoic acid methyl ester, a C20:2 ω-6 polyunsaturated fatty acid methyl ester (FAME) with cis double bonds at positions 5 and 11 . Also referred to as Keteleeronic Acid Methyl Ester-d3, this compound belongs to the polymethylene-interrupted fatty acid (PMI-FA) class and is synthesized specifically as an isotope-labeled internal standard for mass spectrometry-based quantitative analysis in lipidomics and fatty acid metabolism research [1]. The d3-labeling on the methyl ester moiety provides a +3 Da mass shift relative to the unlabeled analyte, enabling co-elution with identical chromatographic behavior while maintaining distinct mass spectrometric detection .

Why Unlabeled (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester Cannot Substitute for the d3-Labeled Analog in Quantitative MS Workflows


Generic substitution of (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 with unlabeled FAME standards or alternative deuterated FAMEs fails due to three critical analytical requirements. First, unlabeled (Z,Z)-5,11-eicosadienoic acid methyl ester cannot function as an internal standard because it lacks the requisite mass shift (+3 Da) for selected ion monitoring (SIM) discrimination from endogenous analyte [1]. Second, alternative positional isomers—including cis-11,14-eicosadienoic acid methyl ester (ω-6 C20:2, exact mass 322.287), cis-8,11-eicosadienoic acid methyl ester, or the Δ5 trienoic analog sciadonic acid methyl ester (C21H36O2, 320.51)—exhibit distinct chromatographic retention times on polar GC columns and different MS fragmentation patterns, invalidating their use as co-eluting internal standards for the 5,11-isomer [2]. Third, ethyl ester internal standards (FAEE) elute approximately 0.5 min later than corresponding FAMEs on CP-Sil 88 columns, introducing retention time mismatches that compromise matrix effect correction accuracy [3]. These analytical disparities underscore why the exact isotope-labeled analog is required for rigorous quantification of (Z,Z)-5,11-eicosadienoic acid methyl ester in complex biological matrices.

Quantitative Differentiation Evidence for (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 vs. Comparator Analogs


Mass Spectrometric Differentiation: +3 Da Shift vs. Unlabeled Analyte Enables SIM Quantification

(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 provides a +3 Da mass shift relative to unlabeled (Z,Z)-5,11-eicosadienoic acid methyl ester (C21H38O2, exact mass 322.287), enabling complete baseline separation in selected ion monitoring (SIM) mode during GC-MS analysis . For d3-methyl esters of saturated fatty acids, SIM monitoring of m/z 77 and 90 is recommended, with these ions producing negligible or zero response for unlabeled FAME [1]. This mass discrimination is essential for internal standard-based quantification where the deuterated analog must be distinguishable from endogenous analyte while maintaining identical ionization efficiency.

Lipidomics Quantitative Mass Spectrometry Internal Standard

Chromatographic Co-Elution with Native Analyte vs. Retention Time Offset of Ethyl Ester Internal Standards

On polar CP-Sil 88 GC columns, d3-FAME internal standards co-elute exactly with their corresponding unlabeled FAME analytes, providing identical retention behavior essential for accurate matrix effect compensation [1]. In contrast, fatty acid ethyl esters (FAEE) used as alternative internal standards elute approximately 0.5 min after the respective FAME on the same column type, introducing retention time mismatches that can compromise quantification accuracy under variable ionization conditions [2]. While co-elution with unlabeled FAME presents a challenge for FID detection, this limitation is resolved in GC-MS by SIM discrimination based on the +3 Da mass difference [3].

Gas Chromatography Method Validation Internal Standard Selection

Biological Specificity: Trophic Transfer Biomarker Validation vs. Generic ω-6 Fatty Acids

(Z,Z)-5,11-Eicosadienoic acid—the non-deuterated parent compound of this d3-methyl ester—has been validated as a specific biomarker for trophic transfer in aquatic food webs . A convergent synthetic route has been established for both the native 5(Z),11(Z)-eicosadienoic acid and its tetradeuterated analog, confirming the feasibility and utility of deuterated versions for tracking fatty acid flux through ecological systems [1]. In contrast, the more common ω-6 isomer 11,14-eicosadienoic acid methyl ester is a naturally abundant PUFA that cannot serve as a distinctive tracer, while sciadonic acid methyl ester (5,11,14-C20:3) contains an additional double bond that alters both biological incorporation kinetics and analytical behavior .

Ecological Lipidomics Biomarker Validation Food Web Analysis

Unique Δ5 Polymethylene-Interrupted Structure: Chromatographic Retention Differentiation vs. Δ6(9) Fatty Acids

Triacylglycerols containing Δ5 unsaturated polymethylene-interrupted fatty acids (Δ5-UPIFAs), including cis-5,11-eicosadienoic acid (keteleeronic acid), exhibit significantly higher retention times in non-aqueous reversed-phase HPLC compared with common triacylglycerols containing single methylene-interrupted Δ6(9) fatty acids found in typical plant oils [1]. Additionally, Δ5-UPIFA-containing triacylglycerols display significantly altered relative abundances of fragment ions in APCI mass spectra, providing a distinct analytical fingerprint that differentiates these unusual fatty acids from conventional ω-6 and ω-3 PUFAs [2]. The total Δ5-UPIFA content in conifer seed oils varies by species: approximately 32% in European Larch (Larix decidua), 27% in Norway Spruce (Picea abies), and 20% in European Silver Fir (Abies alba) [3].

Fatty Acid Profiling HPLC-MS Structural Characterization

Optimal Application Scenarios for (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 Based on Evidence


Quantitative GC-MS Analysis of (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester in Biological Samples

Employ (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 as a co-eluting internal standard in GC-EI/MS-SIM workflows for absolute quantification of endogenous (Z,Z)-5,11-eicosadienoic acid methyl ester in lipid extracts. The +3 Da mass shift enables selective monitoring of diagnostic ions (e.g., m/z 77 or 90 for d3-methyl esters) with zero interference from unlabeled analyte, while identical chromatographic retention ensures accurate compensation for matrix effects and instrument variability [1]. This application is particularly critical for studies involving conifer seed oils, where Δ5-UPIFAs constitute 20-32% of total fatty acids [2].

Trophic Transfer Tracking in Aquatic Food Web Ecology Studies

Utilize (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3—or its hydrolyzed acid form—as a stable isotope-labeled tracer for fatty acid flux studies through aquatic food webs. The parent compound, (Z,Z)-5,11-eicosadienoic acid, has been validated as a specific biomarker for trophic transfer, and deuterated analogs enable definitive source tracking in controlled feeding experiments and field studies . This application addresses the need for distinctive, non-abundant fatty acid tracers that can be distinguished from the high background of common ω-6 PUFAs such as 11,14-eicosadienoic acid [3].

Method Validation and Calibration for Δ5-Polymethylene-Interrupted Fatty Acid Profiling

Deploy (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 as a calibration standard and method validation tool for HPLC-APCI-MS and GC-FID analyses of Δ5-UPIFA-containing lipids from conifer seed oils (Larix decidua, Picea abies, Abies alba). The distinctive chromatographic retention behavior and APCI fragmentation patterns of Δ5-UPIFAs necessitate authentic standards for accurate peak identification [4]. The deuterated methyl ester provides both qualitative confirmation (via retention matching) and quantitative calibration capability for the corresponding native FAME in the same analytical run .

Synthesis of Deuterated Tracers for Fatty Acid Metabolism Studies

Use (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3 as a starting material or reference standard for synthesizing additional deuterated polymethylene-interrupted fatty acid derivatives. The established convergent synthetic route for both native and tetradeuterated 5(Z),11(Z)-eicosadienoic acid provides methodological precedent for generating a family of stable isotope-labeled PMI-FA tracers [5]. These tools are essential for tracking the metabolic fate, elongation, and desaturation of unusual Δ5-PUFAs in mammalian and aquatic systems where endogenous background levels complicate interpretation.

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